REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][N:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[CH:6]=1.[Cl:13][C:14]1[CH:15]=[C:16](B(O)O)[CH:17]=[CH:18][CH:19]=1.C(=O)([O-])[O-].[K+].[K+]>COCCOC.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:13][C:14]1[CH:19]=[C:18]([C:2]2[CH:3]=[N:4][N:5]([C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=3)[CH:6]=2)[CH:17]=[CH:16][CH:15]=1 |f:2.3.4,^1:39,41,60,79|
|
Name
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|
Quantity
|
0.669 g
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Type
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reactant
|
Smiles
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BrC=1C=NN(C1)C1=NC=CC=C1
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Name
|
|
Quantity
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0.468 g
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Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1)B(O)O
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Name
|
|
Quantity
|
0.828 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
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4 mL
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Type
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solvent
|
Smiles
|
O
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Name
|
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
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The solution was stirred at 70° C. for 14 h, whereupon H2O (30 mL)
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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were degassed by argon bubbling for 15 min.
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Duration
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15 min
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Type
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CUSTOM
|
Details
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degasing
|
Type
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ADDITION
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Details
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was added
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×30 mL)
|
Type
|
WASH
|
Details
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the combined extracts washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic phase was dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
|
Type
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CUSTOM
|
Details
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the crude residue was chromatographed on silica gel eluting with EtOAc:hexane (1:4)
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Type
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CUSTOM
|
Details
|
to afford a white solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from EtOAc/Hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C=1C=NN(C1)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |